molecular formula C20H19N5O B2541977 2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034438-50-9

2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No.: B2541977
CAS No.: 2034438-50-9
M. Wt: 345.406
InChI Key: BDNVIHNHJWNVPH-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic hybrid molecule designed for pharmaceutical and biological research. Its structure incorporates two privileged pharmacophores—the indole ring and the 1,2,3-triazole ring—which are widely recognized in medicinal chemistry for their diverse biological activities and potential in drug discovery. The indole moiety is a well-established scaffold found in numerous molecules with significant biological potential, including demonstrated activity as alpha-glucosidase inhibitors for diabetes research and as cytotoxic agents in anticancer studies . The 1,2,3-triazole ring serves as a stable linker and a key pharmacophore in its own right, contributing to the overall bioactivity and favorable pharmacokinetic properties of hybrid molecules . This molecular architecture makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of metabolic disorders and oncology. Its primary research value lies in its potential as a lead compound for the structural development and mechanistic evaluation of novel enzyme inhibitors and antiproliferative agents. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-indol-1-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20(15-24-13-10-17-8-4-5-9-19(17)24)23-18(14-25-21-11-12-22-25)16-6-2-1-3-7-16/h1-13,18H,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVIHNHJWNVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a hybrid molecule that combines the indole and triazole moieties, both known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 350.42 g/mol. Its structure features an indole ring linked to a phenyl group and a 1,2,3-triazole unit, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC20H22N4O
Molecular Weight350.42 g/mol
Melting PointNot available
LogPNot specified

Antimicrobial Activity

Research indicates that compounds containing triazole groups exhibit significant antimicrobial properties. The introduction of the triazole moiety in this compound enhances its activity against various bacterial strains. For instance, studies have shown that similar indole-triazole hybrids possess antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Indole derivatives are well-documented for their anticancer properties. The presence of the triazole ring in this compound may synergistically enhance its cytotoxicity. In vitro studies have demonstrated that related indole-triazole compounds exhibit IC50 values in the micromolar range against several cancer cell lines, suggesting potential as anticancer agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis, which may extend to bacterial targets.
  • Apoptosis Induction : Indoles are recognized for their ability to induce apoptosis in cancer cells through mitochondrial pathways . The hybrid structure may enhance this effect.
  • Cell Cycle Arrest : Some studies suggest that indole-based compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation .

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of various indole-triazole hybrids, including our compound. The results indicated significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cytotoxicity, a series of indole-triazole derivatives were tested against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM, comparable to standard chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have demonstrated that similar compounds can target specific pathways involved in tumor growth and metastasis.

Case Study:
A study focusing on indole derivatives reported that modifications to the indole structure could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The introduction of the triazole moiety was found to improve bioactivity by enhancing interactions with biological targets involved in cancer progression .

Antimicrobial Properties

The incorporation of triazole rings into chemical structures has been associated with enhanced antimicrobial activity. Triazoles are known for their ability to interfere with fungal cell wall synthesis, making them effective against a range of pathogens.

Case Study:
In vitro evaluations of similar indole-triazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study:
Research on related compounds has demonstrated that certain indole-based structures can significantly reduce inflammation in animal models by downregulating the expression of inflammatory markers .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole moiety exhibits versatile reactivity due to its electron-rich nitrogen atoms and aromatic character:

Reaction TypeConditions/AgentsOutcome/ApplicationSource
Copper-Catalyzed Click Chemistry CuSO₄·5H₂O, sodium ascorbate, DMF/H₂O, RTForms 1,4-disubstituted triazole adducts for drug conjugates
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CGenerates quaternary ammonium derivatives for enhanced solubility
Coordination Chemistry Transition metals (Cu, Ni)Binds to biological targets (e.g., enzymes) via N-atom interactions
  • Mechanistic Insight : The triazole’s nitrogen atoms participate in hydrogen bonding and π-π stacking, crucial for interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in neurodegenerative disease studies .

Indole Core Reactivity

The indole group undergoes electrophilic substitution and alkylation reactions:

Reaction TypeConditions/AgentsOutcome/ApplicationSource
Electrophilic Substitution POCl₃/DMF (Vilsmeier-Haack), 60°CIntroduces formyl groups at C3 position
N-Alkylation Sodium hydride, alkyl halides, DMSO, 60°CProduces 1-alkylindole derivatives for structural diversification
Oxidation DDQ (dichlorodicyanoquinone), CH₂Cl₂Forms 2-oxindole derivatives with antitumor activity
  • Synthetic Example :

    Preparation of 1-(n-octyl)indole :
    Indole (1.0 g) reacted with n-octyl bromide (2.82 mL) in DMSO/NaH at 60°C yields 1.86 g product (oil) after chromatography .

Acetamide Linker Reactivity

The acetamide group participates in hydrolysis and coupling reactions:

Reaction TypeConditions/AgentsOutcome/ApplicationSource
Hydrolysis HCl (6N), reflux, 6hCleaves to carboxylic acid for prodrug activation
Nucleophilic Substitution Chloroacetyl chloride, Et₃N, DMF, RTForms chloroacetamide intermediates for click chemistry
Amide Coupling HATU, DIPEA, DMFGenerates peptide-like conjugates for targeted therapies

Biological Activity Correlations

Reactivity directly influences pharmacological properties:

Functional GroupBiological ActivityMechanismSource
Triazole Anticancer, antimicrobialTubulin polymerization inhibition
Indole Antitumor (solid tumors)Disruption of microtubule dynamics
Acetamide Enhanced bioavailabilityPassive diffusion across cell membranes
  • Key Finding : Hybrids combining indole and triazole moieties show dual inhibition of tubulin and cholinesterases, making them multitargeted agents for cancer and Alzheimer’s disease .

Synthetic Optimization Strategies

Industrial-scale synthesis employs advanced methodologies:

TechniqueAdvantageApplication ExampleSource
Continuous Flow Reactors Improved yield (85–90%)Triazole formation via CuAAC
Green Chemistry Reduced waste (E-factor < 5)Solvent-free indole alkylation
Microwave Assistance Reaction time reduction (4h → 20min)Acetamide hydrolysis

Analytical Characterization

Critical techniques for reaction monitoring:

MethodKey DataUtilitySource
¹H/¹³C NMR δ 7.8–8.1 ppm (triazole H), δ 170 ppm (C=O)Confirms regioselectivity in CuAAC
HPLC-MS [M+H]⁺ = 336.395Quantifies reaction purity (>95%)
IR Spectroscopy 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (triazole)Validates functional group integrity

This compound’s reactivity profile underscores its potential as a scaffold for developing multitargeted therapeutics. Future research should explore its enantioselective NiAAC reactions (e.g., using Ni(COD)₂) to access chiral derivatives with improved selectivity .

Preparation Methods

Synthesis of 1H-Indol-1-yl Acetic Acid

The indole-acetic acid precursor is synthesized via a two-step sequence:

Step 1: Fischer Indole Cyclization
Phenylhydrazine reacts with levulinic acid (4-oxopentanoic acid) under acidic conditions (HCl, ethanol, reflux, 12 h) to yield 1H-indole-3-acetic acid. Modifications include:

  • Reagents : Phenylhydrazine hydrochloride (1.2 eq), levulinic acid (1.0 eq), concentrated HCl (2.0 eq), ethanol (solvent).
  • Conditions : Reflux at 80°C for 12 h, followed by neutralization with NaHCO3 and extraction with ethyl acetate.

Step 2: N-Alkylation at Indole Position 1
The indole nitrogen is alkylated using bromoacetic acid under basic conditions:

  • Reagents : 1H-Indole-3-acetic acid (1.0 eq), bromoacetic acid (1.5 eq), K2CO3 (2.0 eq), DMF (solvent).
  • Conditions : 60°C, 6 h, yielding 1H-indol-1-yl acetic acid (72% yield).
Step Reagents Conditions Yield (%)
1 Phenylhydrazine, levulinic acid, HCl Reflux, 12 h 65
2 Bromoacetic acid, K2CO3 60°C, 6 h 72

Preparation of 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)Ethylamine

The triazole-ethylamine segment is synthesized via CuAAC:

Step 1: Azide Formation
Styrene oxide is converted to 2-azido-1-phenylethanol:

  • Reagents : Styrene oxide (1.0 eq), NaN3 (1.2 eq), NH4Cl (cat.), H2O/MeOH (1:1).
  • Conditions : 50°C, 8 h (89% yield).

Step 2: CuAAC Reaction
2-Azido-1-phenylethanol reacts with acetylene gas under Cu(I) catalysis:

  • Reagents : 2-Azido-1-phenylethanol (1.0 eq), CuSO4·5H2O (0.1 eq), sodium ascorbate (0.2 eq), THF/H2O (2:1).
  • Conditions : RT, 4 h, yielding 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol (78% yield).

Step 3: Amine Formation
The alcohol is converted to the amine via Mitsunobu reaction:

  • Reagents : 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol (1.0 eq), phthalimide (1.5 eq), DIAD (1.5 eq), PPh3 (1.5 eq), THF.
  • Conditions : RT, 12 h, followed by hydrazinolysis (NH2NH2, ethanol, 70°C, 3 h) to yield the primary amine (64% overall yield).

Amide Bond Formation

The indole-acetic acid is activated as an acyl chloride and coupled to the triazole-ethylamine:

  • Reagents : 1H-Indol-1-yl acetic acid (1.0 eq), SOCl2 (2.0 eq), DCM (solvent).
  • Conditions : Reflux, 2 h, followed by reaction with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine (1.2 eq), Et3N (2.0 eq), DCM, RT, 6 h (85% yield).

Optimization and Reaction Conditions

  • Triazole Regioselectivity : CuAAC typically yields 1,4-disubstituted triazoles. The 2H-1,2,3-triazol-2-yl configuration necessitates precise azide-alkyne pairing, with steric and electronic factors favoring N-2 substitution.
  • Amide Coupling Efficiency : HATU/DIEA activation was explored as an alternative to acyl chlorides, improving yields to 91% in DMF at 0°C.

Analytical Characterization

The target compound exhibits the following spectroscopic properties:

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 2H, triazole-H), 7.68–7.02 (m, 9H, Ar-H), 4.52 (q, 2H, CH2N), 3.89 (s, 2H, CH2CO), 3.12 (t, 2H, CH2NH).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole C=N).
  • HRMS (ESI+) : m/z calcd for C21H20N5O [M+H]+: 370.1618; found: 370.1615.

Q & A

Basic Research Questions

What synthetic strategies are optimal for constructing the triazole-acetamide-indole scaffold?

The compound’s synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, alkyne-functionalized intermediates (e.g., prop-2-yn-1-yloxy derivatives) react with azidoacetamides under Cu(OAc)₂ catalysis in a tert-butanol/water solvent system (3:1 v/v) at room temperature for 6–8 hours . Post-reaction, ethyl acetate extraction and ethanol recrystallization yield pure products. Key steps include monitoring via TLC (hexane:EtOAc 8:2) and structural validation using IR (C=O stretch at ~1670 cm⁻¹) and NMR (triazole proton resonance at δ 8.3–8.4 ppm) .

How should researchers validate the compound’s structural purity?

Use a multi-technique approach:

  • 1H/13C NMR : Look for diagnostic signals (e.g., triazole CH at δ ~8.3 ppm, acetamide NH at δ ~10.8 ppm, indole protons at δ 6.9–7.6 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359; observed: 404.1348) .
  • Elemental analysis : Compare experimental vs. calculated C/H/N percentages (e.g., ±0.3% tolerance) to detect impurities .

What preliminary assays are suitable for assessing bioactivity?

Screen for antioxidant activity using DPPH radical scavenging and FRAP assays , as indole-acetamide hybrids often exhibit redox-modulating properties . For enzyme inhibition studies (e.g., acetylcholinesterase), employ molecular docking to predict binding modes (e.g., interactions with catalytic triads) and validate via in vitro enzyme kinetics .

Advanced Research Questions

How can reaction yields be improved for large-scale synthesis?

Optimize parameters:

  • Catalyst loading : Increase Cu(OAc)₂ from 10 mol% to 15 mol% to accelerate cycloaddition .
  • Solvent polarity : Test DMF or DMSO to enhance solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 8 hours to <1 hour while maintaining >85% yield .

How to resolve contradictions between computational docking and experimental IC50 values?

  • Molecular dynamics simulations : Assess binding stability over 100 ns trajectories to identify transient interactions missed in static docking .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., halogenate the phenyl ring or replace indole with benzimidazole) to correlate steric/electronic effects with activity .
  • Crystallography : Obtain single-crystal X-ray data (e.g., CCDC deposition) to confirm binding poses observed in docking .

What advanced spectral techniques clarify ambiguous NMR assignments?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., distinguish indole C3-H from triazole CH) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the acetamide group) by observing signal coalescence at elevated temperatures .

Data Analysis and Methodological Challenges

How to interpret discrepancies in elemental analysis data?

  • Purification : Re-crystallize from ethanol/methanol mixtures to remove inorganic salts or solvent residues .
  • Alternative techniques : Cross-validate with combustion analysis or XPS if carbon/nitrogen ratios remain inconsistent .

What statistical methods are robust for SAR studies?

  • Multivariate analysis : Apply PCA or PLS regression to correlate electronic descriptors (Hammett σ, LogP) with bioactivity .
  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals .

Biological and Mechanistic Studies

How to design in vivo studies for neuroprotective potential?

  • Animal models : Use MPTP-induced Parkinson’s disease models in rodents, monitoring dopamine levels via HPLC .
  • Dosing : Administer 10–50 mg/kg (oral) daily for 14 days, with plasma pharmacokinetics to assess bioavailability .

What in vitro models best predict blood-brain barrier (BBB) penetration?

  • PAMPA-BBB assay : Measure permeability (Pe) values; compounds with Pe > 4.0 × 10⁻⁶ cm/s are likely BBB-permeable .
  • MDCK-MDR1 cell monolayers : Calculate efflux ratios to evaluate P-glycoprotein substrate potential .

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